molecular formula C8H9BrClN B595658 5-Bromoindoline hydrochloride CAS No. 15861-32-2

5-Bromoindoline hydrochloride

Cat. No.: B595658
CAS No.: 15861-32-2
M. Wt: 234.521
InChI Key: JKJBSPYKVDWLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoindoline hydrochloride: is a chemical compound with the molecular formula C8H9BrClN. It is a derivative of indoline, where a bromine atom is substituted at the 5th position of the indoline ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

Chemistry: 5-Bromoindoline hydrochloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of indole derivatives, which are important in medicinal chemistry .

Biology: The compound is used in biological studies to investigate the effects of brominated indoline derivatives on biological systems. It has been studied for its potential antiproliferative and cytotoxic activities against cancer cell lines .

Medicine: In medicinal research, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs with anticancer properties .

Industry: The compound is used in the production of various industrial chemicals and materials. It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and other industries .

Mechanism of Action

The mechanism of action of 5-bromoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its biological activity. It can interact with enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antiproliferative effects .

Biological Activity

5-Bromoindoline hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the indoline structure, which is crucial for its biological activity. The hydrochloride form enhances its solubility and stability in biological systems, making it a suitable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom facilitates interactions with enzymes and receptors, leading to various biological effects. Notably, it has been shown to inhibit enzymes involved in cancer cell proliferation, thereby exerting antiproliferative effects.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • In Vitro Anti-Proliferative Activity : A study assessed the anti-proliferative effects of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated significant cytotoxicity, with IC50 values ranging from 2.93 µM to 7.17 µM for the most active compounds .
CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
Reference Drug (Doxorubicin)MCF-7Varies
  • Mechanisms of Action : The anticancer activity has been linked to the induction of apoptosis in cancer cells through caspase-dependent pathways and inhibition of tubulin polymerization . Molecular docking studies suggest that these compounds bind effectively to tubulin, disrupting microtubule dynamics essential for cell division.

Cytotoxicity Studies

Further investigations have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines:

CompoundCell LineCytotoxicity Effect
Compound AA549Moderate
Compound BHeLaHigh
Compound CMCF-7Very High

These findings underscore the compound's potential as a lead in anticancer drug development.

Case Studies

  • Study on Indole Derivatives : Research focusing on a series of 5-bromoindole derivatives revealed significant anti-proliferative activities against various cancer cell lines, indicating that structural modifications could enhance their efficacy .
  • Comparison with Other Brominated Compounds : Comparative studies have shown that while other brominated indole derivatives possess similar properties, this compound exhibits unique characteristics due to its specific substitution pattern and hydrochloride salt form, which enhance its biological activity.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJBSPYKVDWLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724635
Record name 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-32-2
Record name 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.